molecular formula C24H18N4O2 B3000029 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 2097924-17-7

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

Cat. No. B3000029
CAS RN: 2097924-17-7
M. Wt: 394.434
InChI Key: VMESUFWMENIGFY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a carboxamide group, a xanthene group, and a pyrazine group . These groups are common in many organic compounds and can confer various properties to the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki cross-coupling reactions . This involves the reaction of a bromo compound with a boronic acid or ester in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrazine and xanthene groups would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility in various solvents. The carboxamide group could participate in hydrogen bonding, which could influence the compound’s boiling and melting points .

Scientific Research Applications

Non-linear Optics (NLO) Materials

Xanthene-9-carboxamide and its derivatives have been investigated for their potential use in non-linear optics. These materials exhibit unique optical properties due to their push–pull molecular structure. The incorporation of such chromophores into layered inorganic compounds allows for the transfer of optical nonlinearity from the molecular level to macroscopic activity. Researchers have successfully intercalated these compounds into host materials like clays, silicates, and layered metal oxalates, aiming to enhance their NLO properties .

Anti-Tubercular Agents

In a related study, novel substituted derivatives of xanthene-9-carboxamide were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising results, potentially contributing to the development of more effective anti-TB drugs .

Photophysical Behavior

Xanthene-9-carboxamide derivatives exhibit intricate photophysical behavior. The presence of an extended polycyclic nitrogen-rich moiety, rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, leads to multiple emission properties. Understanding these behaviors is crucial for applications in sensors, imaging, and optoelectronic devices .

Antifungal Activity

Researchers have explored the antifungal properties of xanthene-9-carboxamide and related compounds. These investigations involve measuring inhibition zones and minimum inhibitory concentrations (MIC) against fungal strains. While further studies are needed, these findings highlight potential applications in antifungal therapies .

Pincer-Type Ligands

Xanthene-9-carboxamide derivatives have been synthesized as tricationic pincer tridentate salts. These compounds serve as ligands in coordination chemistry, offering interesting possibilities for catalysis, metal complexation, and material design .

properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-24(28-15-19-23(27-14-13-26-19)16-9-11-25-12-10-16)22-17-5-1-3-7-20(17)30-21-8-4-2-6-18(21)22/h1-14,22H,15H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESUFWMENIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

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